Cas no 62757-40-8 (1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]-)

1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]- structure
62757-40-8 structure
Product Name:1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]-
CAS No:62757-40-8
MF:C15H35NO3Si
MW:305.528805971146
CID:432353
PubChem ID:53895081
Update Time:2025-04-19

1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]-
    • N-methyl-N-(3-trimethoxysilylpropyl)octan-1-amine
    • 62757-40-8
    • N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine
    • SCHEMBL11675407
    • DTXSID90707470
    • Inchi: 1S/C15H35NO3Si/c1-6-7-8-9-10-11-13-16(2)14-12-15-20(17-3,18-4)19-5/h6-15H2,1-5H3
    • InChI Key: HTEBUHTXDCYYDD-UHFFFAOYSA-N
    • SMILES: [Si](CCCN(C)CCCCCCCC)(OC)(OC)OC

Computed Properties

  • Exact Mass: 305.23875
  • Monoisotopic Mass: 305.23862051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 14
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.9Ų

Experimental Properties

  • PSA: 30.93

1-Octanamine, N-methyl-N-[3-(trimethoxysilyl)propyl]- Related Literature

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